molecular formula C7H9NO3 B1381977 3-Isopropylisoxazole-4-carboxylic acid CAS No. 1368177-31-4

3-Isopropylisoxazole-4-carboxylic acid

Cat. No.: B1381977
CAS No.: 1368177-31-4
M. Wt: 155.15 g/mol
InChI Key: HYQNYEYWCMGWPW-UHFFFAOYSA-N
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Description

3-Isopropylisoxazole-4-carboxylic acid is a heterocyclic compound containing an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-2-methylpropanoic acid with glyoxylic acid, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Isopropylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of oxazoline derivatives.

    Substitution: The oxazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophilic substitution reactions may use reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-Isopropylisoxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Isopropylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    Oxazole-4-carboxylic acid: Lacks the propan-2-yl group, leading to different chemical and biological properties.

    2-Methyl-1,2-oxazole-4-carboxylic acid: Contains a methyl group instead of a propan-2-yl group, affecting its reactivity and applications.

Uniqueness

3-Isopropylisoxazole-4-carboxylic acid is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials and pharmaceuticals.

Biological Activity

3-Isopropylisoxazole-4-carboxylic acid (3-IPA) is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of 3-IPA, focusing on its mechanisms of action and therapeutic potential.

1. Synthesis of this compound

The synthesis of 3-IPA typically involves the reaction of isoxazole derivatives with various carboxylic acids under specific conditions. The general synthetic route can be summarized as follows:

  • Starting Materials : Isoxazole derivatives, alkylating agents, and carboxylic acids.
  • Conditions : The reactions are often conducted in solvents like DMF or DCM at controlled temperatures.
  • Yield : Yields can vary significantly depending on the reaction conditions and substituents on the isoxazole ring.

Research indicates that 3-IPA exhibits its biological effects primarily through interactions with specific molecular targets:

  • CYP17A1 Inhibition : Studies have demonstrated that 3-IPA shows moderate inhibitory effects on CYP17A1, an enzyme involved in steroidogenesis. This inhibition can influence androgen receptor signaling, which is crucial in conditions like prostate cancer .

2.2 Antiproliferative Effects

The antiproliferative activity of 3-IPA has been evaluated in various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
This compoundPC3 (prostate cancer)15.0Induces apoptosis
This compoundMCF7 (breast cancer)20.5Cell cycle arrest

The data suggests that 3-IPA effectively inhibits cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

3.1 Veterinary Applications

A notable application of 3-IPA derivatives is in veterinary medicine for controlling endoparasites. The compound has shown efficacy against various parasitic infections, making it a candidate for developing new antiparasitic agents .

3.2 Cancer Research

In a recent study, the effects of 3-IPA on prostate cancer cells were investigated. The results indicated that treatment with 3-IPA led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways . This finding highlights its potential as a therapeutic agent in oncology.

4. Research Findings

Recent research has focused on optimizing the structure of isoxazole derivatives to enhance their biological activity:

  • Structure-Activity Relationship (SAR) : Modifications at the 5-position of the isoxazole ring have been shown to affect biological activity significantly. For instance, isopropyl substitution was found to be optimal for enhancing SMN2 expression in related compounds .
  • Comparative Studies : Comparative studies with other isoxazole derivatives reveal that while many compounds exhibit similar activities, 3-IPA stands out due to its favorable pharmacokinetic properties and lower toxicity profiles .

5. Conclusion

The biological activity of this compound underscores its potential as a therapeutic agent in both oncology and veterinary medicine. Ongoing research aims to further elucidate its mechanisms and optimize its efficacy through structural modifications.

Properties

IUPAC Name

3-propan-2-yl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4(2)6-5(7(9)10)3-11-8-6/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQNYEYWCMGWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368177-31-4
Record name 3-(propan-2-yl)-1,2-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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